3-[(1,6-Dibromonaphthalen-2-yl)oxy]propane-1,2-diol
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Overview
Description
3-[(1,6-Dibromonaphthalen-2-yl)oxy]propane-1,2-diol is a chemical compound that features a naphthalene ring substituted with two bromine atoms and an ether linkage to a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,6-Dibromonaphthalen-2-yl)oxy]propane-1,2-diol typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1,6-dibromonaphthalene.
Formation of 1,6-Dibromonaphthalen-2-ol: The dibromonaphthalene is then hydroxylated to form 1,6-dibromonaphthalen-2-ol.
Etherification: The hydroxyl group of 1,6-dibromonaphthalen-2-ol is reacted with epichlorohydrin under basic conditions to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and hydroxylation reactions, followed by etherification using continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diol moiety, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen atoms.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
3-[(1,6-Dibromonaphthalen-2-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1,6-Dibromonaphthalen-2-yl)oxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the diol moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromonaphthalen-2-ol: A precursor in the synthesis of the compound.
1,6-Dibromonaphthalene: Another brominated naphthalene derivative.
2,3-Dibromonaphthalene: A similar compound with bromine atoms at different positions.
Uniqueness
3-[(1,6-Dibromonaphthalen-2-yl)oxy]propane-1,2-diol is unique due to its ether linkage and the presence of a diol moiety, which confer distinct chemical and biological properties compared to other brominated naphthalene derivatives.
Properties
CAS No. |
61396-71-2 |
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Molecular Formula |
C13H12Br2O3 |
Molecular Weight |
376.04 g/mol |
IUPAC Name |
3-(1,6-dibromonaphthalen-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C13H12Br2O3/c14-9-2-3-11-8(5-9)1-4-12(13(11)15)18-7-10(17)6-16/h1-5,10,16-17H,6-7H2 |
InChI Key |
UIAWUGIFQZWVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)OCC(CO)O)C=C1Br |
Origin of Product |
United States |
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